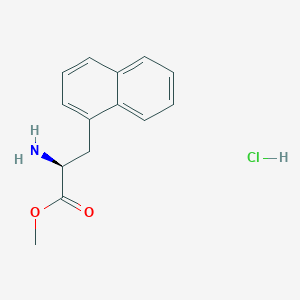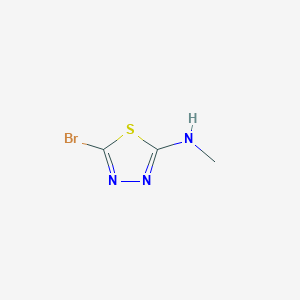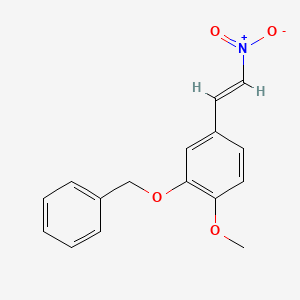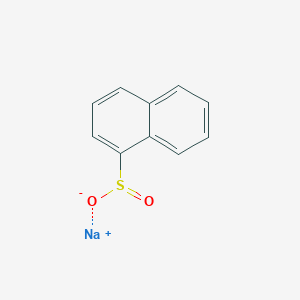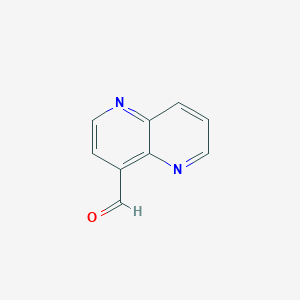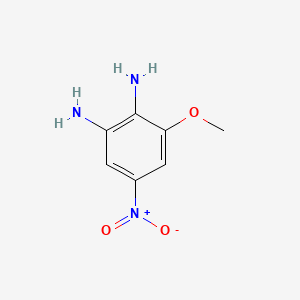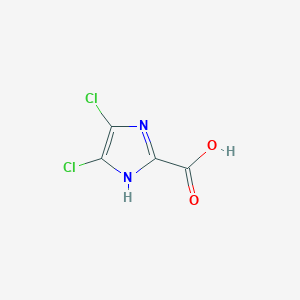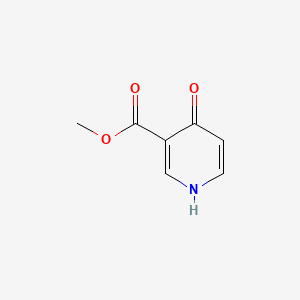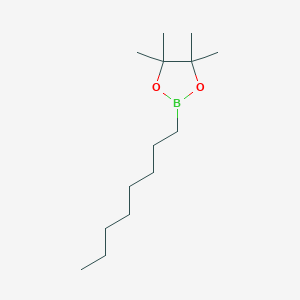
4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C14H29BO2 and a molecular weight of 240.19 . It is a liquid at room temperature and is stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane is 1S/C14H29BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h6-12H2,1-5H3 .Physical And Chemical Properties Analysis
4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane is a liquid at room temperature with a density of 0.882 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Derivatives
4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane is a key building block in synthesizing biologically active derivatives. For example, it has been used to develop a new synthesis route for retinoid agonist disila-bexarotene, highlighting its potential in creating silicon-based drugs and odorants (Büttner et al., 2007).
Inhibitory Activity Against Serine Proteases
This compound has also been involved in the synthesis of derivatives that exhibit inhibitory activity against serine proteases, including thrombin. This indicates its potential use in developing treatments for various health conditions associated with these enzymes (Spencer et al., 2002).
Continuous Flow Synthesis
Its utility extends to process chemistry as well. For instance, a scalable process for the preparation of a variant of this compound, 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, was developed using continuous flow and distillation. This process addresses issues related to typical batch synthesis and highlights its importance in large-scale chemical production (Fandrick et al., 2012).
Synthesis of Stilbene Derivatives
The compound has been used to synthesize novel stilbene derivatives, which are potential intermediates for creating new materials for technologies like Liquid Crystal Displays (LCD). Additionally, these derivatives are being explored for their therapeutic potential in neurodegenerative diseases (Das et al., 2015).
Electrochemical Properties and Reactions
Its electrochemical properties have been studied, revealing a lower oxidation potential compared to organoborane. This property makes it a valuable compound for various electrochemical applications, including in the field of organic electronics (Tanigawa et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-octyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h6-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYHTFAJEPMWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460213 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane | |
CAS RN |
66217-56-9 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






